molecular formula C26H24N2O3S B11476082 (3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone

(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B11476082
M. Wt: 444.5 g/mol
InChI Key: QKSIYZHXTUDLPA-UHFFFAOYSA-N
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Description

(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core fused with a phenyl and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, methanol

    Bases: Triethylamine, sodium hydroxide

Major Products

The major products formed from these reactions include various substituted thienoquinoline derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of (3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of both phenyl and dimethoxyphenyl groups enhances its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C26H24N2O3S/c1-30-19-13-12-16(14-20(19)31-2)24(29)25-23(27)22-21(15-8-4-3-5-9-15)17-10-6-7-11-18(17)28-26(22)32-25/h3-5,8-9,12-14H,6-7,10-11,27H2,1-2H3

InChI Key

QKSIYZHXTUDLPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CC=C5)N)OC

Origin of Product

United States

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